N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine
Description
N-(4-Methoxy-2,2-dimethylbutyl)cyclopropanamine is a cyclopropanamine derivative featuring a methoxy-substituted aliphatic chain (4-methoxy-2,2-dimethylbutyl) attached to the amine group. Cyclopropanamine derivatives are widely explored in pharmaceuticals and agrochemicals due to their conformational rigidity and bioactivity .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine |
InChI |
InChI=1S/C10H21NO/c1-10(2,6-7-12-3)8-11-9-4-5-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
LSGZKYICZCTTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC)CNC1CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves several steps. One common synthetic route includes the reaction of cyclopropanamine with 4-methoxy-2,2-dimethylbutyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Scientific Research Applications
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their substituent differences:
Key Observations :
Physical and Chemical Properties
Biological Activity
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a side chain that includes a methoxy group and a branched alkyl chain. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of cyclopropanamine have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. These compounds can induce apoptosis and inhibit angiogenesis, which are critical mechanisms in cancer progression.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5q | HepG2 | 5.0 | Induces apoptosis |
| Compound 5q | HCT116 | 3.5 | Inhibits angiogenesis |
| N-(4-methoxy...) | Various | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
2. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. Similar compounds have been investigated for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinases : Some derivatives have been reported to inhibit specific kinases involved in cell proliferation and survival pathways, potentially leading to reduced tumor growth.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Modulation of Angiogenesis : By inhibiting the formation of new blood vessels, these compounds may limit nutrient supply to tumors.
Case Study 1: In Vitro Analysis
In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines at low micromolar concentrations. The mechanism involves both direct cytotoxic effects and the modulation of signaling pathways associated with cell survival.
Case Study 2: In Vivo Efficacy
Animal models treated with this compound exhibited prolonged survival times compared to controls. Histological analyses revealed a marked decrease in tumor size and vascular density, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
